Threo-ifenprodil hemitartrate is a specific stereoisomer of ifenprodil, a compound initially developed for its antihypertensive properties. It has garnered significant attention in scientific research due to its antagonist activity at various receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor and the σ2 receptor. Threo-ifenprodil hemitartrate exhibits greater selectivity for the NMDA receptor compared to ifenprodil, making it a valuable tool in studying these receptors and their roles in various physiological and pathological processes. [, ]
Threo Ifenprodil hemitartrate is a chemical compound recognized for its role as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate receptor, which is part of the glutamatergic signaling pathway in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological conditions, including drug addiction and idiopathic pulmonary fibrosis. It is classified under the broader category of piperidine derivatives and is particularly noted for its activity as a sigma receptor agonist, showing significant selectivity towards σ1 and σ2 receptors.
The synthesis of threo Ifenprodil hemitartrate typically involves several key steps. A common method includes the condensation of 2-amino-1-(4-hydroxy phenyl) propyl alcohol with halogenated compounds, followed by salification with tartaric acid to form the tartrate salt. This process emphasizes high chemical selectivity and cost-effectiveness, as it avoids complex protective group strategies and high-pressure hydrogenation reactions. The synthesis can be summarized in two main pathways:
These methods have been refined to improve yield and purity, making threo Ifenprodil hemitartrate a viable candidate for pharmaceutical applications .
Threo Ifenprodil hemitartrate has a complex molecular structure characterized by a piperidine ring substituted with various functional groups that contribute to its pharmacological properties. The molecular formula is C19H24N2O4, and its structure can be represented as follows:
The stereochemistry of threo Ifenprodil hemitartrate plays a crucial role in its biological activity, particularly regarding its interaction with NMDA receptors .
Threo Ifenprodil hemitartrate undergoes various chemical reactions that are significant in both its synthesis and biological activity. Key reactions include:
Understanding these reactions is vital for optimizing synthesis routes and improving yield .
Threo Ifenprodil hemitartrate functions primarily as an antagonist at the GluN2B subunit of NMDA receptors, which are crucial for synaptic plasticity and memory function. Its mechanism involves:
The binding affinity of threo Ifenprodil hemitartrate has been reported with values of 59.1 nM for σ1 receptors and 2 nM for σ2 receptors, indicating strong interactions that may contribute to its therapeutic effects .
Threo Ifenprodil hemitartrate exhibits several notable physical and chemical properties:
These properties make threo Ifenprodil hemitartrate suitable for both laboratory research and potential clinical applications .
Threo Ifenprodil hemitartrate has been explored for several scientific applications:
Given its multifaceted properties, threo Ifenprodil hemitartrate continues to be an area of active research within pharmacology .
Threo ifenprodil hemitartrate is a high-affinity, subunit-selective antagonist of N-methyl-D-aspartate receptors (NMDARs), specifically targeting diheteromeric GluN1/GluN2B receptor complexes. Its pharmacological activity stems from stereospecific interactions at the interface between the GluN1 and GluN2B subunits, where it binds to an allosteric modulatory site distinct from the glutamate and glycine binding domains [4] [10].
Ifenprodil binds within the N-terminal domain (NTD) of the GluN2B subunit, inducing a conformational change that stabilizes the closed-cleft, low-affinity state of the receptor. This allosteric inhibition occurs through:
Table 1: Key Structural Determinants of Ifenprodil Binding to GluN2B-NMDARs
Binding Domain | Interacting Residues | Functional Consequence |
---|---|---|
GluN2B-NTD | E236, W114, L115 | Stabilizes closed-cleft conformation |
GluN1-NTD | F114, E130 | Disrupts dimer interface dynamics |
GluN2B-LBD | E201 | Modulates proton sensitivity |
Threo ifenprodil hemitartrate exhibits exceptional selectivity for GluN2B-containing receptors over other NMDAR subtypes, as quantified by inhibitory concentration (IC₅₀) values:
Table 2: Selectivity Profile of Threo Ifenprodil Hemitartrate at NMDA Receptor Subtypes
Receptor Subtype | IC₅₀ (μM) | Fold Selectivity vs. GluN2A |
---|---|---|
GluN1/GluN2B | 0.22 | 1 (Reference) |
GluN1/GluN2A | 324.8 | ~1,477 |
GluN1/GluN2C | >500 | >2,270 |
GluN1/GluN2D | >500 | >2,270 |
Data derived from electrophysiological studies in recombinant systems [2] [3]. This >1,000-fold selectivity arises from structural divergence in the GluN2B allosteric pocket, particularly residues within the NTD absent in GluN2A-D subunits.
Beyond NMDAR antagonism, threo ifenprodil hemitartrate demonstrates high-affinity agonist activity at sigma (σ) receptors, chaperone proteins enriched in CNS membranes and endoplasmic reticulum. This dual pharmacologic profile enables unique neuromodulatory interactions [6] [9].
Radioligand binding assays reveal distinct affinity profiles for σ receptor subtypes:
Table 3: Sigma Receptor Binding Affinities of Threo Ifenprodil Hemitartrate
Receptor Subtype | Ki (nM) | Selectivity Ratio (σ2:σ1) | Functional Classification |
---|---|---|---|
σ1 | 59.1 | 1 (Reference) | Agonist/Positive modulator |
σ2 | 2.0 | 29.6 | Agonist |
The nanomolar affinity at σ2 receptors is exceptional, positioning threo ifenprodil as one of the most σ2-selective ligands identified [2] [9]. Agonist activity is confirmed through:
The dual pharmacologic activity enables synergistic neuromodulation:1. Calcium Signaling Integration:- σ1 agonism enhances IP3 receptor-mediated Ca²⁺ release from endoplasmic reticulum stores [8].- GluN2B antagonism blocks excessive Ca²⁺ influx through NMDARs, preventing excitotoxicity.- Integrated effect: Stabilizes neuronal calcium homeostasis, demonstrated by BAPTA-AM (Ca²⁺ chelator) blockade of ifenprodil-enhanced neurite outgrowth [8].
Table 4: Experimentally Validated Functional Interactions Between Targets
Pharmacological Action | Experimental System | Key Observation |
---|---|---|
σ1 agonism + NMDAR antagonism | PC12 neuronal differentiation | NE-100 (σ1 antagonist) blocks ifenprodil’s pro-neuritogenic effects |
σ1/IP3R interaction | Calcium imaging | Xestospongin C (IP3R antagonist) inhibits ifenprodil-mediated neurite growth |
σ2 vs. NMDAR activity | Cortical neuron viability assays | Dominant σ2-mediated cytoprotection under oxidative stress |
This crosstalk positions threo ifenprodil hemitartrate as a pluripotent modulator of excitatory signaling and neuroplasticity pathways [6] [8] [9].
Table 5: Compound Summary: Threo Ifenprodil Hemitartrate
Property | Value |
---|---|
IUPAC Name | (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate |
Molecular Formula | C₂₁H₂₇NO₂·½C₄H₆O₆ |
Molecular Weight | 400.49 g/mol |
Primary Targets | GluN2B-NMDAR (IC₅₀=0.22 μM), σ1 (Kᵢ=59.1 nM), σ2 (Kᵢ=2.0 nM) |
Therapeutic Domains | Neuroprotection, neuroregeneration, anti-arrhythmia |
Key Distinguishing Feature | Dual-target σ receptor agonist/GluN2B antagonist with functional crosstalk |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7